

Application Note: A Validated Step-by-Step Synthesis of a Key Celecoxib Intermediate

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Compound of Interest

Compound Name:	2-Hydrazinylbenzenesulfonamide hydrochloride
CAS No.:	1187929-19-6
Cat. No.:	B1501948

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, marketed under the brand name Celebrex, is a cornerstone non-steroidal anti-inflammatory drug (NSAID) renowned for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] The chemical architecture of Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central pyrazole ring which is critical for its therapeutic activity.[3][4]

The synthesis of this pyrazole core is a key focus in the manufacturing of Celecoxib. A pivotal precursor in this synthesis is the β -diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione.[5][6] This intermediate contains the necessary structural elements—the p-tolyl group and the trifluoromethyl group—correctly positioned for the subsequent cyclization to form the desired pyrazole.[5]

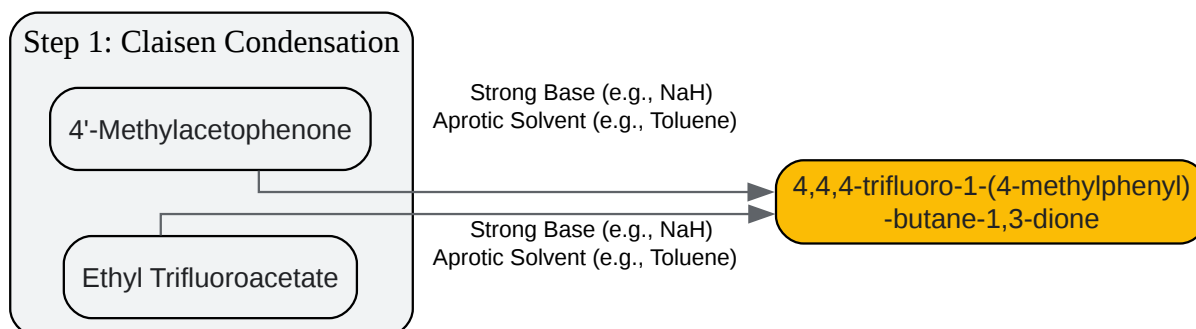
This application note provides a comprehensive, step-by-step protocol for the synthesis of this key Celecoxib intermediate. It is designed to be a self-validating system, incorporating detailed procedural explanations, mechanistic insights, and characterization data to ensure both high yield and high purity.

Synthesis Overview: A Two-Step Approach

The synthesis is efficiently conducted in two primary stages:

- Claisen Condensation: Formation of the 1,3-diketone intermediate via a Claisen condensation reaction between 4'-methylacetophenone and an ester of trifluoroacetic acid. [7][8]
- Paal-Knorr Pyrazole Synthesis: Cyclization of the diketone intermediate with 4-hydrazinobenzenesulfonamide hydrochloride to yield the final pyrazole structure of Celecoxib.[9][10]

This guide will focus on the successful synthesis and purification of the crucial diketone intermediate from Step 1.



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Caption: Overall workflow for the synthesis of the diketone intermediate.

Key Reaction Principles and Mechanisms

Claisen Condensation: This reaction is fundamental for forming carbon-carbon bonds. The synthesis of the diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione, is

achieved through a Claisen condensation.[7][8][11]

The mechanism involves the following key steps:

- **Enolate Formation:** A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), deprotonates the α -carbon of 4'-methylacetophenone, forming a reactive enolate. [7]
- **Nucleophilic Acyl Substitution:** The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate.
- **Elimination:** The tetrahedral intermediate formed subsequently eliminates an ethoxide leaving group, yielding the β -diketone product.

The choice of a strong base like sodium hydride is crucial for driving the reaction to completion, as it irreversibly deprotonates the ketone.[11][12] The trifluoromethyl group on the ester enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Materials and Reagents

Reagent/Material	CAS Number	Molecular Weight (g/mol)	Grade	Supplier Example
4'-Methylacetophenone	122-00-9	134.18	≥98%	Sigma-Aldrich
Ethyl trifluoroacetate	383-63-1	142.08	≥99%	Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)	7646-69-7	24.00	Sigma-Aldrich	
Toluene, Anhydrous	108-88-3	92.14	99.8%	Sigma-Aldrich
Hydrochloric Acid (15%)	7647-01-0	36.46	Reagent	Fisher Scientific
Petroleum Ether	8032-32-4	N/A	ACS Grade	Fisher Scientific

Detailed Step-by-Step Protocol: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione

This protocol is adapted from established and patented industrial methods known for high yields.[\[11\]](#)[\[12\]](#)

1. Reaction Setup:

- Equip a 1000 mL four-necked, round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
- Under a gentle stream of nitrogen, add 400 mL of anhydrous toluene to the flask.
- Carefully add 25 g of sodium hydride (60% dispersion in mineral oil) to the toluene. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in an inert atmosphere.

2. Reagent Addition:

- Begin stirring the sodium hydride suspension.
- In the dropping funnel, prepare a mixture of 40 g of 4'-methylacetophenone and 50 g of ethyl trifluoroacetate.
- While maintaining the reaction temperature between 20-25°C (use a water bath if necessary), add the mixture from the dropping funnel dropwise to the stirred suspension over a period of 1-2 hours.[\[12\]](#)

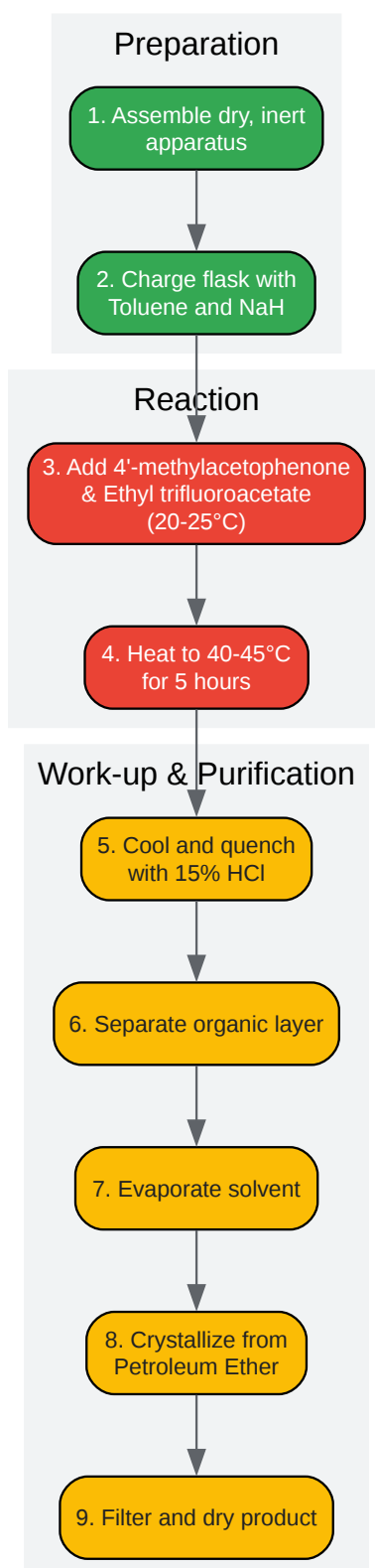
3. Reaction and Work-up:

- After the addition is complete, raise the temperature to 40-45°C and maintain for 5 hours to ensure the reaction goes to completion.[\[12\]](#)
- Cool the reaction mixture to below 30°C.
- Slowly and carefully add 120 mL of 15% hydrochloric acid dropwise to quench the reaction and neutralize the excess sodium hydride. Caution: Vigorous gas evolution (hydrogen) will occur.
- Once the quenching is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (upper) layer.

4. Isolation and Purification:

- Evaporate the toluene from the organic layer under reduced pressure using a rotary evaporator.
- To the resulting residue, add 200 mL of petroleum ether and stir to induce crystallization.[\[12\]](#)
- Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether.
- Dry the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, under vacuum.

Expected Yield: 62.3 g (91% yield).[\[12\]](#)



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Caption: Step-by-step experimental workflow for the intermediate synthesis.

Characterization and Validation

To ensure the protocol is a self-validating system, the identity and purity of the synthesized intermediate must be confirmed.

Technique	Expected Results
Melting Point	38-40 °C
¹ H NMR	Peaks corresponding to the aromatic protons (approx. 7.0-8.0 ppm), the methyl group protons (approx. 2.4 ppm), and the enol proton.
FTIR (cm ⁻¹)	Characteristic peaks for C=O stretching (diketone), C-F stretching, and aromatic C-H stretching.
Purity (HPLC)	≥98%

The spectral data should be compared with reference spectra to confirm the structure of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione.

Safety Precautions

- Sodium Hydride: A highly flammable and water-reactive solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon). All contact with water or protic solvents must be avoided. Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
- Trifluoroacetic Anhydride/Esters: These compounds are corrosive and can cause severe skin burns and eye damage.^{[13][14][15]} They are also harmful if inhaled.^[13] All manipulations should be performed in a well-ventilated chemical fume hood.^[15] Wear appropriate PPE, including gloves and chemical splash goggles.
- Toluene: A flammable liquid with potential neurological effects upon prolonged exposure. Use in a well-ventilated area and avoid inhalation of vapors.
- Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

Conclusion

This application note details a robust and high-yield synthesis for the key diketone intermediate of Celecoxib. By providing a clear, step-by-step protocol grounded in established chemical principles, researchers can reliably produce this crucial building block. The emphasis on mechanistic understanding, procedural detail, and safety ensures that this guide is a valuable resource for drug development professionals working on the synthesis of Celecoxib and related pyrazole-based active pharmaceutical ingredients.

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